molecular formula C21H38O8 B1247939 Pumilaside A

Pumilaside A

Cat. No.: B1247939
M. Wt: 418.5 g/mol
InChI Key: DQRUOTCFENUXKV-YGZACVIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pumilaside A is a cadinane-type sesquiterpene glycoside isolated from medicinal plants such as Artemisia capillaris and the fruit of Ficus pumila . Its structure has been identified as 1,4,6-trihydroxy-eudesmane 6-O-glucopyranoside . Researchers value this natural compound for its documented inhibitory activity against the hepatitis B virus (HBV). Studies in the HepG2.2.15 cell line have demonstrated that this compound can inhibit the secretion of both HBsAg and HBeAg, as well as the replication of HBV DNA, with reported IC50 values of 15.02 μmol/L, 9.00 μmol/L, and 12.01 μmol/L, respectively . The compound has also been the subject of synthetic chemistry research, with studies published on strategies for constructing its aglycon backbone . Beyond its antiviral properties, related sesquiterpene glycosides have shown moderate cytotoxic effects against human tumor cell lines such as A-549 in preliminary assays, suggesting a broader scope for pharmacological investigation . This compound serves as a promising lead compound for researchers exploring new antiviral and natural product-based therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H38O8

Molecular Weight

418.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aS,5S,8S,8aR)-5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3/t11-,12+,13-,14+,15-,16+,17+,18-,19-,20+,21-/m0/s1

InChI Key

DQRUOTCFENUXKV-YGZACVIGSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H](CC[C@]([C@H]2[C@@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)O)O)C

Canonical SMILES

CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C

Synonyms

1,4,6-trihydroxy-eudesmane 6-O-glucopyranoside
pumilaside A

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Cytotoxic Activity Against Cancer Cells

Recent studies have demonstrated that Pumilaside A exhibits potent cytotoxic effects against human gastric cancer cells, specifically the BGC823 cell line. The compound was found to induce apoptosis, which is a programmed cell death process crucial for eliminating cancer cells. The half-maximal inhibitory concentration (IC50) for this compound was determined to be 25.43 μg/mL, indicating a strong cytotoxic effect within a relatively low concentration range .

Mechanisms of Action

The mechanisms by which this compound exerts its anticancer effects involve several pathways:

  • Apoptotic Pathways : this compound significantly upregulated pro-apoptotic factors such as Bax and Apaf-1 while downregulating anti-apoptotic factors like Bcl-2 and survivin. This dual action promotes cell death in cancerous cells .
  • Mitochondrial Release : The compound enhances the release of cytochrome c and Smac from mitochondria into the cytoplasm, further activating caspases that are essential for apoptosis .
  • Death Receptor Activation : It activates death receptor pathways, contributing to its overall pro-apoptotic effects .

Potential Therapeutic Applications

Given its promising anticancer activity, this compound may have several therapeutic applications:

Application Area Description
Cancer Treatment Potential use as an anti-gastric cancer agent due to its ability to induce apoptosis in cancer cells .
Combination Therapy May enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .
Natural Product Research As a natural compound, it may serve as a lead compound for the development of new anticancer drugs derived from plant sources .

Comparative Studies

Comparative studies have highlighted the effectiveness of this compound relative to other known anticancer agents. For instance, it has been reported that this compound's potency against renal cancer cells is comparable to that of established chemotherapeutic agents like paclitaxel .

Preparation Methods

Ethanol Extraction and Solvent Partitioning

The isolation of Pumilaside A from Litchi semen begins with finely grinding 10 kg of dried seeds, followed by triple extraction with 15 L of 95% ethanol at 30°C for four days. The combined ethanolic extract is concentrated under reduced pressure to yield 1,735 g of crude material. This residue is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butyl alcohol. The n-butyl alcohol fraction (208 g), enriched with polar glycosides, undergoes further purification.

Key Parameters:

  • Solvent Ratios : Petroleum ether:ethyl acetate:n-butyl alcohol (1:1:1 v/v)

  • Temperature : Maintained at 30°C to prevent thermal degradation.

  • Yield : 12% w/w crude extract from raw material.

Chromatographic Purification

The n-butyl alcohol fraction is subjected to Diaion HP-20 resin chromatography, eluted with a stepwise methanol-water gradient (0–100% methanol). The 80% methanol eluate (113 g) is further fractionated via silica gel column chromatography using chloroform-methanol mixtures (90:10 to 60:40 v/v). Final purification of the chloroform-methanol (85:15) subfraction through repeated silica gel columns yields 35 mg of this compound.

Characterization Data:

  • Purity : >98% by HPLC (C18 column, acetonitrile-water gradient).

  • Spectroscopic Confirmation :

    • HRESI-MS : m/z 887.3212 [M+H]⁺ (calc. 887.3207 for C₄₅H₅₄O₁₈).

    • ¹H-NMR : δ 7.68 (d, J = 15.9 Hz, H-3′′′), 6.41 (d, J = 15.9 Hz, H-2′′′), 5.18 (t, J = 9.4 Hz, H-4′′).

Catalytic Enantioselective Synthesis of Pumilaside Aglycon

Platinum-Catalyzed 1,2-Diboration of 1,3-Dienes

The aglycon core of this compound is synthesized via a tandem allylation strategy. Pt-catalyzed enantioselective 1,2-diboration of 1,3-dienes in toluene at 60°C for 12 hours generates a bis(boryl) intermediate. This step achieves >98% enantiomeric excess (ee) through chiral phosphine ligands, which induce axial chirality in the diborated product.

Reaction Conditions:

  • Catalyst : Pt(0) with (R)-BINAP ligand (5 mol%).

  • Solvent : Anhydrous toluene.

  • Temperature : 60°C.

Cascade Allylboration with Succinic Dialdehyde

The diborated intermediate undergoes a cascade allylboration with succinic dialdehyde at 60°C for 24 hours, forming a carbocyclic diol. Alkaline work-up (2M NaOH) hydrolyzes boronate esters, yielding the cyclic diol aglycon in 80% isolated yield.

Stereochemical Outcomes:

  • Diastereoselectivity : >15:1 dr.

  • Enantioselectivity : 98:2 er, confirmed by X-ray crystallography.

Glycosylation to Form this compound

While the provided sources focus on aglycon synthesis, completing this compound requires glycosylation of the diol with a glucose moiety. Standard protocols involve:

  • Protecting the aglycon’s hydroxyl groups with acetyl or benzyl groups.

  • Koenigs-Knorr glycosylation using per-O-acetylated glucose and Ag₂O as an acid scavenger.

  • Deprotection under mild alkaline conditions (e.g., NaOMe/MeOH).

Comparative Analysis of Preparation Methods

Table 1: Natural Isolation vs. Synthetic Approaches

ParameterNatural IsolationSynthetic Aglycon
Starting Material 10 kg Litchi semen1,3-Diene (commercial)
Yield 35 mg (0.0035%)80% (aglycon)
Time 14 days36 hours
Purity >98%>95%
Stereocontrol Not applicable98% ee
Scalability Limited by plant biomassGram-scale demonstrated

Advantages and Limitations

  • Natural Isolation :

    • Pros: Direct access to intact this compound; no stereochemical challenges.

    • Cons: Low yield; resource-intensive; seasonal variability in plant material.

  • Synthetic Approach :

    • Pros: High enantioselectivity; scalable; modular for analog synthesis.

    • Cons: Requires glycosylation post-aglycon synthesis; expensive catalysts.

Structural Elucidation and Quality Control

Spectroscopic Techniques

  • NMR Spectroscopy :

    • ¹³C-NMR : δ 135.4 (C-3 aglycon), δ 64.4 (C-6′′ glucose).

    • HMBC : Correlations between H-1′′ (glucose) and C-3 (aglycon) confirm glycosidic linkage.

  • X-ray Crystallography : Resolved absolute configuration of the aglycon’s four stereocenters.

Purity Assessment

  • HPLC : Retention time 12.8 min (C18 column, 40% acetonitrile).

  • Chiral Analysis : Chiralcel OD-H column confirms >98% ee for synthetic aglycon .

Q & A

Q. How is Pumilaside A identified and characterized in plant extracts?

this compound is identified using UHPLC-Q-TOF-MS in both positive and negative ion modes. Key diagnostic ions include:

  • Negative mode: [M+HCOO]− at m/z 463.2525 with fragmentation yielding m/z 161.0451 (loss of glucuronic acid) and m/z 255.1952 (loss of aglycone) .
  • Positive mode: [M+Na]+ at m/z 441.2457 and a fragment at m/z 203.0265 . Structural confirmation relies on comparison with reference data from Ficus pumila and cross-referencing with phytochemical databases .

Q. What in vitro models are used to assess this compound’s cytotoxicity?

The MTT assay (thiazolyl blue tetrazolium bromide) is standard for cytotoxicity screening. For example, in BGC823 gastric cancer cells, this compound showed an IC50 of 25.43 μg/mL after 24–48 hours of exposure . Dose ranges (5–40 μg/mL) should be validated using cell viability controls and replicates (n ≥ 3) to ensure statistical significance (p < 0.05) .

Q. What chromatographic methods are recommended for isolating this compound?

Isolation typically involves:

  • Solvent extraction (e.g., methanol/water) followed by liquid-liquid partitioning.
  • Preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) . Purity is confirmed via ≥95% peak area in analytical HPLC .

Advanced Research Questions

Q. How does this compound activate both death receptor- and mitochondria-mediated apoptosis pathways?

Mechanistic studies using western blotting and flow cytometry reveal:

  • Upregulation of pro-apoptotic markers: Fas, FasL, FADD, Bax, Apaf-1, and cleaved caspases (-8, -9, -10) .
  • Downregulation of anti-apoptotic factors: Bcl-2 and survivin (p < 0.01) .
  • Mitochondrial involvement: Increased cytoplasmic cytochrome c and Smac via mitochondrial membrane depolarization . Experimental design should include time-course assays (e.g., 6–24 hours) to track pathway activation dynamics .

Q. How can researchers resolve discrepancies in reported bioactivity of this compound across studies?

Contradictions may arise from:

  • Cell line variability (e.g., BGC823 vs. other gastric cancer models).
  • Dose-dependent effects (e.g., pro-survival signals at low doses vs. apoptosis at higher doses). Mitigation strategies:
  • Use orthogonal assays (e.g., Annexin V/PI staining alongside caspase activity assays) .
  • Validate findings in 3D culture systems or patient-derived organoids to improve translational relevance .

Q. What synthetic strategies are employed for this compound aglycone synthesis?

The aglycone core is synthesized via catalytic enantioselective tandem allylation , enabling efficient construction of terpene-like scaffolds. Key steps include:

  • Diboration of terminal alkenes.
  • Cross-coupling reactions to establish stereochemistry . Purification requires chiral HPLC or recrystallization to achieve >98% enantiomeric excess .

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • Use narrow dose intervals (e.g., 5, 10, 20, 40 μg/mL) to identify threshold effects.
  • Include negative controls (vehicle-only) and positive controls (e.g., cisplatin for apoptosis).
  • Assess off-target toxicity via primary cell lines (e.g., human gastric epithelial cells) .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing apoptosis data?

  • Two-way ANOVA for comparing multiple groups (e.g., dose vs. time).
  • Post-hoc tests (e.g., Tukey’s HSD) to adjust for family-wise error rates.
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on significance thresholds .

Q. How can mass spectrometry data be validated to confirm this compound identity?

  • Match MS/MS fragmentation patterns with reference standards.
  • Use isotopic abundance analysis (e.g., compare theoretical vs. observed m/z for [M+Na]+).
  • Cross-validate with NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, HSQC) for ambiguous cases .

Data Presentation Guidelines

Q. How to present cytotoxicity data in compliance with journal standards?

  • Table 1 : Summarize IC50 values, confidence intervals, and statistical tests.
Cell LineIC50 (μg/mL)95% CIp-value
BGC82325.4323.1–28.0<0.01
  • Figures : Use dose-response curves with error bars (SEM) and sigmoidal fitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pumilaside A
Reactant of Route 2
Pumilaside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.